molecular formula C15H9N3O4 B2934003 N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide CAS No. 922099-08-9

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2934003
CAS No.: 922099-08-9
M. Wt: 295.254
InChI Key: XWLAXAIWLNMFMD-UHFFFAOYSA-N
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Description

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that incorporates benzofuran, oxadiazole, and furan moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the benzofuran and furan moieties. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring. The benzofuran and furan rings can be introduced through various coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening for the coupling reactions to identify the most efficient catalysts and conditions .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the oxadiazole ring can yield hydrazine derivatives .

Scientific Research Applications

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is unique due to the combination of its three heterocyclic rings, which confer distinct electronic and steric properties. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities .

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O4/c19-13(11-6-3-7-20-11)16-15-18-17-14(22-15)12-8-9-4-1-2-5-10(9)21-12/h1-8H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLAXAIWLNMFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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